molecular formula C6H5N3S B1355523 Thieno[2,3-b]pyrazin-7-amine CAS No. 59944-75-1

Thieno[2,3-b]pyrazin-7-amine

Cat. No.: B1355523
CAS No.: 59944-75-1
M. Wt: 151.19 g/mol
InChI Key: ZRVKSPNBHZCQKY-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Scaffolds in Medicinal Chemistry

Fused heterocyclic scaffolds are core structures in a vast number of biologically active molecules and approved pharmaceuticals. nih.govrsc.org Their rigid frameworks and the specific spatial arrangement of heteroatoms allow for precise interactions with biological targets.

The thienopyrazine scaffold, which combines the structural features of thiophene (B33073) and pyrazine (B50134), is recognized for its therapeutic potential. researchgate.netnih.gov Thiophene, a sulfur-containing five-membered ring, is considered a "privileged pharmacophore" in medicinal chemistry and is a component of numerous FDA-approved drugs. nih.govresearchgate.netrsc.org Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Pyrazine, a nitrogen-containing six-membered ring, is also a key scaffold in many clinically used drugs and is known to exhibit a wide array of biological activities. nih.govbenthamdirect.comresearchgate.net

The fusion of these two rings into the thienopyrazine system results in a bicyclic structure with a broad spectrum of pharmacological properties. researchgate.net Derivatives of the thienopyrazine skeleton have been investigated for various therapeutic applications, demonstrating the scaffold's versatility and importance in drug discovery. ontosight.aiontosight.ai Bicyclic compounds derived from pyrazine and thiophene have shown potent anti-inflammatory, antiviral, antitumor, and antioxidant activities. researchgate.net

Biological Activity of Thienopyrazine DerivativesResearch FocusReference(s)
Antitumor Investigated as inhibitors of B-Raf kinase and for cytotoxicity against various human tumor cell lines. researchgate.netnih.govnih.gov
Anti-inflammatory Studied as inhibitors of key enzymes in the inflammatory cascade, such as IRAK4. ontosight.aimdpi.com
Antimicrobial Screened for activity against various bacterial and fungal strains. ontosight.aiekb.eg
Kinase Inhibition Identified as inhibitors for kinases like IRAK4, USP28, and B-Raf, which are crucial in cell signaling pathways. mdpi.com
Antiviral Explored for potential activity against viruses. researchgate.net

Heterocyclic compounds containing nitrogen and sulfur atoms are fundamental building blocks in medicinal chemistry. rsc.orgijsrtjournal.comopenmedicinalchemistryjournal.com The inclusion of these heteroatoms into a cyclic structure significantly alters the molecule's electronic distribution, polarity, solubility, and metabolic stability. nih.govopenmedicinalchemistryjournal.com This modification can lead to enhanced pharmacological activity and improved pharmacokinetic profiles. rsc.org

The lone pair of electrons on nitrogen and sulfur atoms can act as hydrogen bond acceptors, facilitating strong and specific binding to biological targets like enzymes and receptors. acs.orgnih.gov These heterocycles are present in a multitude of natural products and synthetic drugs, highlighting their critical role in the development of new therapeutic agents. rsc.orgnih.gov The combination of sulfur and nitrogen within a single scaffold, as seen in thienopyrazines, often results in compounds with unique and potent biological activities. mdpi.com

Historical Context of Thieno[2,3-b]pyrazin-7-amine Research

Research into thieno[2,3-b]pyrazine (B153567) and its derivatives has evolved from initial synthetic explorations to focused investigations of their biological potential.

The synthesis of the thieno[2,3-b]pyrazine core has been approached through various chemical strategies. Early synthetic work focused on establishing reliable methods to construct the fused-ring system. One common approach involves building the thiophene ring onto a pre-existing pyrazine derivative. For instance, syntheses have been developed starting from commercially available 2-chloropyrazine. researchgate.net Another strategy involves the reaction of 2-chloro-3-alkynyl pyrazines with sodium sulfide (B99878) (NaSH), which leads to the formation of the fused thiophene ring. researchgate.net

A synthesis for the isomeric thieno[2,3-b]pyrazin-3-amine (B11730953) was reported involving the treatment of 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine (B12961466) with sodium sulfide pentahydrate. mdpi.com A regioselective synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate has also been achieved by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile. tandfonline.com The structural confirmation of these newly synthesized compounds has been routinely accomplished using modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which are essential for unambiguous structural elucidation. mdpi.comthieme-connect.com

Synthetic ApproachStarting Material ExampleKey TransformationReference(s)
Thiophene Ring Annulation 2-ChloropyrazineReaction with N,N-dimethylbenzamides followed by treatment with sodium sulfide and BrCH₂EWG. researchgate.net
Thiophene Ring Annulation 2-Chloro-3-alkynyl pyrazinesReaction with NaSH. researchgate.net
Palladium-Catalyzed Coupling 7-Bromothieno[2,3-b]pyrazine derivativesBuchwald–Hartwig or Sonogashira cross-coupling reactions to introduce substituents. nih.govmdpi.com
Condensation Reaction 1,1-Diethoxyacetophenone and 2,3-diamino-3-phenylthioacrylonitrileCondensation to form a substituted pyrazine which then cyclizes. tandfonline.com

The thieno[2,3-b]pyrazine scaffold has emerged as a structure of interest in various biological activity screens. Derivatives have been evaluated for their potential as therapeutic agents in several disease areas. researchgate.net For example, certain thieno[2,3-b]pyrazine derivatives have been identified as inhibitors of serine/threonine kinases such as B-Raf and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), both of which are important targets in cancer and inflammatory diseases. mdpi.com

In other studies, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized and evaluated for their antitumor potential against a panel of human tumor cell lines, including gastric, colorectal, and breast cancer cells. nih.gov The screening of these compounds has helped to establish initial structure-activity relationships, guiding further chemical modifications to optimize biological activity. The consistent appearance of this scaffold in screens for various biological targets underscores its significance and potential in medicinal chemistry research. nih.govekb.egresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-b]pyrazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVKSPNBHZCQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486133
Record name Thieno[2,3-b]pyrazin-7-amine
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59944-75-1
Record name Thieno[2,3-b]pyrazin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59944-75-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-b]pyrazin-7-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Thieno 2,3 B Pyrazin 7 Amine and Its Derivatives

Advanced Synthetic Strategies for the Thieno[2,3-b]pyrazine (B153567) Core

The construction of the fused thieno[2,3-b]pyrazine ring system can be achieved through various modern synthetic strategies. These methods offer advantages in terms of yield, purity, and the ability to introduce molecular diversity.

Regioselective Synthesis Approaches

Regiocontrol is crucial in the synthesis of substituted thieno[2,3-b]pyrazines. Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of the thiophene (B33073) ring in thienopyrazines. semanticscholar.org For instance, studies have shown that the C-H activation of the thiophene C-3 position can be achieved selectively, providing an efficient alternative to conventional synthetic methods. semanticscholar.org Another approach involves the alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds. This reaction, followed by intramolecular cyclization, affords thieno[2,3-b]pyridine (B153569) derivatives with high regioselectivity and in excellent yields. scielo.br

A notable regioselective synthesis involves a tandem reaction where 2-thiocarbamoyl thiazolium salts react with dimethyl acetylenedicarboxylate (B1228247). This process proceeds through a [3 + 2] cycloaddition followed by a novel ring transformation to produce highly functionalized thieno[2,3-b]pyrazine derivatives in good to excellent yields. rsc.org

Cascade Heterocyclization Reactions

Cascade reactions, also known as tandem or domino reactions, provide an efficient pathway to complex molecules like thieno[2,3-b]pyrazines from simple starting materials in a single operation. This approach minimizes waste and purification steps. A key example is the synthesis of thieno[2,3-b]pyridines, a related class of compounds, through the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines. scielo.br This method involves the reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of a base, leading to S-alkylation and subsequent intramolecular cyclization to form the thieno[2,3-b]pyridine ring system without isolating the intermediates. scielo.brscielo.br

Another innovative cascade synthesis produces previously unknown tetracyclic heteroaromatic systems containing the thieno[2,3-b]pyridine core. This is achieved through flash vacuum pyrolysis of specifically prepared stabilised ylides. st-andrews.ac.uk Similarly, a reaction involving 2-thiocarbamoyl thiazolium salts and dimethyl acetylenedicarboxylate results in a tandem [3 + 2] cycloaddition and an unprecedented ring transformation to yield functionalized thieno[2,3-b]pyrazine derivatives. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. Efficient chemical processes assisted by microwave irradiation have been applied to the synthesis of various thieno[2,3-b]pyrazine analogs and related fused systems. nih.govnih.gov

For example, a general procedure for synthesizing N,N-dimethylacetimidamide derivatives involves heating a mixture of the appropriate cyanoenamine with N,N-dimethylformamide dimethyl acetal (B89532) (DMA-DMA) under microwave irradiation (800 W). nih.gov This intermediate can then be used to construct more complex heterocyclic systems. In one instance, (E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide was obtained in 61% yield from 7-aminothieno[2,3-b]pyrazine-6-carbonitrile after just 2 minutes of heating at 100 °C. nih.gov

Subsequent reactions to build upon these intermediates can also be performed under microwave conditions. The synthesis of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines, an isomeric system, was achieved by heating N,N-dimethylacetimidamide derivatives with p-anisidine (B42471) and aluminum chloride in a mixture of acetonitrile (B52724) and acetic acid under microwave irradiation (400 W). nih.gov

Reactant Conditions Product Yield Reference
7-aminothieno[2,3-b]pyrazine-6-carbonitrileDMA-DMA, 100 °C, 2 min, MW(E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide61% nih.gov
N,N-dimethylacetimidamide derivativesp-anisidine, AlCl₃, MeCN/AcOH, MW (400W)N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines- nih.gov

Synthesis via Buchwald-Hartwig Cross-Coupling

The Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds and has been effectively utilized in the synthesis of amino-substituted thieno[2,3-b]pyrazines. nih.govorganic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with amines.

Several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized in good-to-excellent yields (50% to quantitative) using this methodology. The reaction involves the Pd-catalyzed coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various (hetero)arylamines. nih.gov The choice of ligands and solvents is critical and depends on the electronic properties of the substrates. nih.gov This approach provides a direct route to N-functionalized thieno[2,3-b]pyrazin-7-amine derivatives.

Reactants Catalyst System Product Class Yield Range Reference
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, (Hetero)arylaminesPalladium Catalyst, LigandsMethyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates50% - quant. nih.gov

Sonogashira Coupling and Subsequent Cyclization Strategies

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of complex molecules. wikipedia.org This methodology has been successfully applied to the synthesis of thieno[2,3-b]pyrazine derivatives, often as a key step in a sequence leading to more complex, cyclized products. nih.govmdpi.com

For instance, Pd/Cu-catalyzed Sonogashira coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various (het)arylalkynes yields the corresponding Sonogashira ester products. nih.govmdpi.com These products can serve as precursors for intramolecular cyclization to form tricyclic lactone derivatives of thieno[2,3-b]pyrazine. nih.govmdpi.com In some cases, the tricyclic lactones are obtained as minor products directly from the Sonogashira reaction. nih.govmdpi.com A more efficient, one-pot tandem reaction combines the Sonogashira coupling of 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid with terminal alkynes, followed by a 6-endo-dig lactonization to produce the tricyclic lactones in good yields. mdpi.com

This strategy has also been used to synthesize 2-phenyl-3-substituted thieno[2,3-b]quinoxalines, where a Sonogashira coupling is followed by an iodocyclization step. rsc.org

Reactant 1 Reactant 2 Reaction Product Type Reference
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate(Het)arylalkynesPd/Cu-catalyzed Sonogashira couplingMethyl 7-((het)arylethynyl)thieno[2,3-b]pyrazine-6-carboxylates nih.govmdpi.com
7-Bromothieno[2,3-b]pyrazine-6-carboxylic acidTerminal alkynesTandem Sonogashira coupling / 6-endo-dig lactonizationTricyclic lactones of thieno[2,3-b]pyrazine mdpi.com

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is of great interest for developing new therapeutic agents. As detailed in section 2.1.4, the Buchwald-Hartwig C-N cross-coupling is a primary method for synthesizing a variety of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. nih.gov This reaction demonstrates high efficiency and tolerates a wide range of functional groups on the amine coupling partner.

Further functionalization can be achieved on the thieno[2,3-b]pyrazine core. For example, after initial construction of the ring system, subsequent reactions can modify peripheral substituents. Microwave-assisted procedures have been employed for the alkylation of exocyclic amine groups on related thieno-fused pyrimidines. nih.gov This was accomplished using sodium hydride and methyl iodide to afford N-methylated products in very good yields. nih.gov Such strategies can be envisioned for the derivatization of the 7-amino group of the target compound.

The synthesis can also begin from precursors like 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid, which can then be derivatized to introduce further functionality. chemicalbook.com The combination of these diverse synthetic methodologies allows for the creation of a large library of functionalized this compound derivatives for further investigation.

Introduction of Amino Substituents

The introduction of amino groups, especially arylamino moieties, at the C-7 position of the thieno[2,3-b]pyrazine nucleus is a key strategy for generating derivatives with potential biological activities. A prominent method for achieving this is the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. nih.govnih.gov This reaction facilitates the formation of a carbon-nitrogen bond between a halo-substituted thienopyrazine and an amine.

Specifically, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be coupled with a variety of (hetero)arylamines to produce the corresponding methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates in yields ranging from good to excellent. nih.govnih.gov The success of the coupling is often dependent on the electronic properties of the substrates, necessitating adjustments in reaction conditions, such as the choice of palladium catalyst, ligand, and solvent. nih.govnih.gov This methodology provides a versatile route to a library of C-7 aminated derivatives. Another approach involves the alkylation of an existing exocyclic amine on a related thieno-fused heterocyclic system, which can be achieved using reagents like iodomethane (B122720) in the presence of a base. nih.gov

Derivatization at Various Positions (e.g., C-6 Carboxylates, Alkoxy and Arylamino groups)

The thieno[2,3-b]pyrazine core allows for extensive derivatization at multiple positions, enabling the fine-tuning of its chemical and physical properties. The C-6 and C-7 positions are common sites for modification.

C-6 Position: The C-6 position is frequently substituted with a carboxylate group, typically a methyl or ethyl ester, which serves as a handle for further chemical transformations. chemicalbook.comchemicalbook.com For example, methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a key intermediate that can be derivatized at the C-7 amino group while retaining the C-6 ester. nih.gov This ester can be hydrolyzed to the corresponding carboxylic acid, as seen in the synthesis of 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid. google.com Another common substituent at this position is a nitrile group (CN), as demonstrated in 7-aminothieno[2,3-b]pyrazine-6-carbonitrile, which can also undergo further reactions. nih.gov

The following table summarizes the synthesis of various C-7 arylamino derivatives from methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate via Buchwald-Hartwig coupling. mdpi.com

Arylamine ReactantResulting C-7 SubstituentYield
2,4-Dimethoxyaniline(2,4-Dimethoxyphenyl)aminoQuantitative
3-Fluoroaniline(3-Fluorophenyl)amino89%
3,5-Dimethoxyaniline(3,5-Dimethoxyphenyl)amino80%
Aniline (B41778)Phenylamino50%

Formation of Annelated Thienopyrazine Systems

Annelation, or the fusion of an additional ring system onto the thienopyrazine core, leads to the formation of more complex, polycyclic heteroaromatic structures. These annelated systems are of interest for their unique electronic properties and potential as advanced materials or bioactive agents.

One strategy to create such systems involves a two-step sequence starting from a 7-aminothieno[2,3-b]pyrazine derivative. For example, 7-aminothieno[2,3-b]pyrazine-6-carbonitrile can be converted to an N,N-dimethylacetimidamide derivative, which then undergoes a cyclization reaction with an appropriate partner. nih.gov This approach has been used to synthesize pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, effectively fusing a pyrimidine (B1678525) ring to the thieno[2,3-b]pyrazine scaffold. nih.gov Similar strategies have been applied to related thieno-heterocyclic systems, such as the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, demonstrating the versatility of this annelation approach. mdpi.com

Green Chemistry Approaches in Thienopyrazine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thienopyrazines.

Key green chemistry techniques applicable to thienopyrazine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, reduce thermal decomposition byproducts, and improve yields. nih.gov This technique has been efficiently applied to the synthesis of thieno-fused pyrimidine derivatives, demonstrating its potential for the rapid construction of complex heterocyclic systems. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or by fusing reagents at elevated temperatures minimizes solvent waste, which is a major contributor to chemical pollution. nih.gov This approach has been successfully used in the aza-annulation of related heterocyclic building blocks to create fused systems. nih.gov

Catalysis: The use of catalysts, particularly in reactions like C-N cross-coupling, is inherently greener as it allows for reactions to occur with high efficiency and selectivity under milder conditions, reducing energy consumption and waste. nih.gov

Direct Arylation Polymerization (DArP): For the synthesis of polymeric materials based on thienopyrazine, DArP represents a greener alternative to traditional methods by reducing the number of synthetic steps and avoiding the use of organometallic reagents. cjps.org

These sustainable methods are crucial for developing more environmentally benign routes to this compound and its derivatives. nih.gov

Iii. Structure Activity Relationship Sar Studies of Thieno 2,3 B Pyrazin 7 Amine Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of thieno[2,3-b]pyrazin-7-amine analogs can be significantly influenced by the nature and position of various substituents.

The introduction of aryl and heteroaryl groups to the thieno[2,3-b]pyrazine (B153567) core has been a key strategy in modulating the biological activity of these compounds. For instance, a series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized and evaluated for their antitumor potential against several human tumor cell lines. mdpi.comnih.gov

In a study, the antitumor activity of these analogs was assessed against gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) cell lines. nih.gov The results, summarized in the table below, highlight the influence of different aryl and heteroaryl substitutions on the growth inhibitory (GI50) values.

CompoundSubstitutionAGS GI50 (µM)CaCo-2 GI50 (µM)MCF7 GI50 (µM)NCI-H460 GI50 (µM)
2b2-Methoxyphenyl11.0>50>50>50
2f3,4-Dimethoxyphenyl9.3>50>50>50
2g3,5-Dimethoxyphenyl7.8>50>50>50

The data indicates that the position and number of methoxy (B1213986) groups on the phenyl ring influence the antitumor activity, with the 3,5-dimethoxyphenyl substituted compound (2g) showing the highest potency against the AGS cell line. mdpi.com

The addition of alkyl and alkoxy groups to the thieno[2,3-b]pyrazine scaffold can significantly impact the biological properties of the resulting analogs. For example, a series of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines were synthesized and their anti-proliferative effects were studied on breast cancer cell lines. nih.gov While not thieno[2,3-b]pyrazine-7-amine analogs, these findings on a closely related thienopyrimidine core provide valuable insights.

In another study on thieno[2,3-d]pyrimidine (B153573) derivatives, the introduction of different functional groups at position 4, including those with alkyl and alkoxy moieties, was explored to develop kinase inhibitors. mdpi.com The chloro-acetohydrazide derivative of thienopyrimidine showed potent cytotoxic effects against multiple cell lines. mdpi.com Furthermore, incorporating a morpholine (B109124) group, a secondary amine, led to an increase in activity against HT-29 and MCF-7 cell lines compared to primary amine substitutions. mdpi.com

The antitumor activity of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates with methoxy substitutions demonstrated that these alkoxy groups can enhance potency. mdpi.comnih.gov Specifically, di- and trimethoxylated anilines yielded compounds with high antitumor activity. mdpi.com

The position of substituents on the thieno[2,3-b]pyrazine ring system plays a crucial role in determining the pharmacological profile of its derivatives. Studies on related thieno[2,3-d]pyrimidine compounds have shown that substitutions at different positions lead to varied biological activities. For instance, a series of thieno[2,3-d]pyrimidine derivatives were synthesized where different aniline (B41778) groups were introduced, and their cytotoxic activity against the MDA-MB-231 breast cancer cell line was evaluated. researchgate.netscielo.br

The results indicated that the position of the substituent on the aniline ring had a significant impact on the inhibitory activity. researchgate.net For example, a meta-chloro substituted compound exhibited strong cytotoxic activity, comparable to the positive control, paclitaxel. researchgate.net This suggests that the electronic properties and steric hindrance associated with the substituent's position are key factors in the molecule's interaction with its biological target.

CompoundSubstituent (Ar)IC50 against MDA-MB-231 (µM)
lm-ClPh27.6
PTX (Control)-29.3

Lead Optimization Strategies

Once a lead compound with promising biological activity is identified, lead optimization strategies are employed to enhance its properties, such as potency, selectivity, and pharmacokinetic profile.

Pharmacophore modeling is a crucial step in lead optimization, involving the identification of the essential structural features of a molecule required for its biological activity. For thieno[2,3-d]pyrimidine analogs, which are structurally similar to thieno[2,3-b]pyrazin-7-amines, studies have focused on identifying key features for their anti-proliferative properties. nih.gov These studies often involve synthesizing a series of derivatives with systematic structural modifications and evaluating their biological activity to build a structure-activity relationship (SAR) model. nih.gov

For instance, in the development of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the anti-proliferative potential was investigated against different breast cancer cell lines. nih.gov The results indicated that the nature of the alkyl substituent at the 2-position significantly influenced the activity and selectivity, highlighting this position as a key pharmacophoric feature. nih.gov

Lead optimization aims to refine the structure of a lead compound to improve its potency and selectivity towards its intended biological target. This often involves iterative cycles of chemical synthesis and biological testing.

In the context of thieno[2,3-d]pyrimidines as B-Raf inhibitors, a lead optimization program was undertaken to improve the properties of the initial hit compounds. nih.gov This involved exploring the structure-activity relationships of various analogs to enhance their inhibitory activity against the B-Raf kinase. nih.gov

Similarly, for thieno[3,2-d]pyrimidine (B1254671) derivatives as selective inhibitors of cyclin-dependent kinase 7 (CDK7), a structure-activity relationship study led to the identification of a lead compound with potent inhibitory activity and good kinome selectivity. nih.gov The incorporation of a fluorine atom into the piperidine (B6355638) ring was a key optimization step that enhanced the metabolic stability of the compound. nih.gov These examples from closely related thienopyrimidine scaffolds demonstrate the strategies that can be applied to optimize this compound analogs for improved therapeutic potential.

Iv. Biological Activities and Therapeutic Potential of Thieno 2,3 B Pyrazin 7 Amine Derivatives

Anticancer and Antiproliferative Activities

The thieno[2,3-b]pyrazine (B153567) core is a key pharmacophore in the design of novel anticancer agents. Its derivatives have demonstrated significant antiproliferative effects across a spectrum of human cancers, operating through diverse and specific mechanisms.

A significant body of research has demonstrated the cytotoxic effects of thieno[2,3-b]pyrazine derivatives against various human tumor cell lines. For instance, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were evaluated for their antitumor potential against four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF-7), and non-small-cell lung carcinoma (NCI-H460). nih.govnih.gov Several of these compounds exhibited promising activity, with GI50 values (the concentration required to inhibit cell growth by 50%) of less than 11 µM. nih.govnih.gov Notably, compound 2g , Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate, was particularly active against the AGS cell line with a GI50 of 7.8 µM. nih.govnih.gov

Similarly, related thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent activity. One study found that compounds in this class exhibited effective antiproliferative activity against the MCF-7 breast cancer cell line. ekb.eg Another study highlighted a series of thienopyrimidine derivatives containing a sulfa moiety that showed potent activity against the MCF-7 cell line, with some compounds demonstrating higher potency than the reference drug Doxorubicin. alliedacademies.org For example, the derivative incorporating sulfadoxine (B1681781) had an IC50 value of 22.12 μM. alliedacademies.org

The activity of these compounds is not limited to breast and gastric cancers. Studies on pyrazole (B372694) derivatives linked to other heterocyclic moieties have shown excellent cytotoxicity against colorectal carcinoma (HCT116) and liver cancer (HepG-2) cell lines. nih.gov Furthermore, thieno[2,3-b]pyridine (B153569) derivatives, a closely related scaffold, have demonstrated higher cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 compared to the MCF-7 line. researchgate.net

Compound ClassSpecific DerivativeCell LineActivity (IC50/GI50)Source
Methyl thieno[2,3-b]pyrazine-6-carboxylatesCompound 2gAGS (Gastric)7.8 µM (GI50) nih.govnih.gov
Thieno[2,3-d]pyrimidinesCompound 14MCF-7 (Breast)3.25 µg/ml (IC50) ekb.eg
Thieno[2,3-d]pyrimidinesCompound 5MCF-7 (Breast)4.6 µg/ml (IC50) ekb.eg
Sulfonamide-Thieno[2,3-d]pyrimidinesCompound 14 (with sulfadoxine)MCF-7 (Breast)22.12 µM (IC50) alliedacademies.org
Sulfonamide-Thieno[2,3-d]pyrimidinesCompound 13 (with sulfadimethoxazine)MCF-7 (Breast)22.52 µM (IC50) alliedacademies.org
4-amino-thieno[2,3-d]pyrimidinesCompound 2MCF-7 (Breast)0.013 µM (IC50) mdpi.com
4-amino-thieno[2,3-d]pyrimidinesCompound 2MDA-MB-231 (Breast)0.056 µM (IC50) mdpi.com

Beyond direct cytotoxicity, thieno[2,3-b]pyrazine derivatives can exert their anticancer effects by interfering with the cell cycle, a fundamental process for tumor proliferation. Certain halogenated thieno[3,2-d]pyrimidines, for example, induced a dramatic arrest at the G2/M phase of the cell cycle in MDA-MB-231 breast cancer cells. researchgate.net

Further studies on hexahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine derivatives confirmed this mechanism. One compound from this series was found to induce cell growth arrest at the G2/M phase in the colon cancer cell line HT-29. nih.gov However, the effect can be compound-specific. In the study of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, the most active compound led to a large number of dead cells but resulted in an atypical cell cycle distribution, suggesting a different mechanism of action for growth inhibition in AGS cells. nih.govnih.gov

Inducing programmed cell death, or apoptosis, is a key strategy for anticancer therapies. Several derivatives based on the thienopyrimidine scaffold have been shown to be effective inducers of both apoptosis and autophagy. A study on novel thieno[2,3-d]pyrimidines found that specific compounds could trigger both apoptotic and autophagic cell death in cancer cells. mdpi.com Compound 5 from this series, a chloro-acetohydrazide derivative, was identified as the most potent inducer of autophagy in both HepG-2 and MCF-7 cells. mdpi.com

Similarly, a hexahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine derivative, compound 8 , was reported to significantly increase the total apoptotic ratio by 19.1-fold in cancer cells. nih.gov This pro-apoptotic activity was further supported by an observed increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Another study showed that a thieno[2,3-b]pyridine derivative led to a statistically significant increase in both early and late apoptosis in ovarian cancer cell lines. mdpi.com In contrast, some potent cytotoxic thieno[2,3-b]pyrazine derivatives did not appear to induce apoptosis, indicating that they may operate through alternative cell death pathways. nih.govnih.gov

The structural similarity of thieno[2,3-b]pyrazines and related heterocycles to adenine (B156593) allows them to act as competitive inhibitors at the ATP-binding site of various protein kinases, many of which are crucial for cancer cell survival and proliferation.

B-Raf: Some thieno[2,3-b]pyrazine derivatives have been specifically described as inhibitors of the serine/threonine kinase B-Raf, a key component of the MAPK signaling pathway that is frequently mutated in cancer. nih.gov

FLT3: Thienopyrimidine derivatives have been investigated for their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). One derivative, compound 5 , exhibited the highest inhibitory activity against FLT3 with an IC50 of 32.435 ± 5.5 μM. mdpi.com

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, showing activity against both wild-type and resistant mutant forms of the kinase. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is critical for cell cycle progression. Certain indole (B1671886) derivatives linked to a pyrazole moiety were found to be potent inhibitors of CDK2, with IC50 values as low as 0.074 µM. nih.gov

Aurora Kinases: These are key regulators of mitosis and are considered important therapeutic targets. Thieno[2,3-d]pyrimidines have been identified as a promising scaffold for developing Aurora kinase inhibitors. mdpi.com

PI-PLC: Thieno[2,3-b]pyridine derivatives were initially discovered through screens for modifiers of phosphoinositide-specific phospholipase C (PI-PLC) isoforms, indicating their potential to interfere with this signaling pathway. mdpi.comresearchgate.net

Another mechanism through which these compounds can exert their anticancer effects is by directly interfering with DNA replication. In a study of pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazine sulfonamide derivatives, several compounds were evaluated for their ability to inhibit the incorporation of [3H]thymidine into the DNA of MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com The most active compounds, 24b, 24d, and 24i , displayed IC50 values for DNA biosynthesis inhibition in the range of 132 ± 2 µM to 173 ± 2 µM, confirming their ability to disrupt this fundamental process of cell proliferation. mdpi.com

Anti-Inflammatory Activities

In addition to their anticancer properties, thienopyrimidine derivatives have been investigated for their potential as anti-inflammatory agents. Chronic inflammation is a known contributor to the development of various diseases, including cancer. The synthesis and screening of certain thienopyrimidine compounds revealed significant anti-inflammatory activity. nih.gov In one study, newly synthesized triazolothienopyrimidones and related compounds showed anti-inflammatory and analgesic activities that were comparable to reference drugs like indomethacin. nih.govresearchgate.net This dual activity suggests that these compounds could be valuable leads for developing therapies that target both inflammation and proliferation.

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of thieno-fused heterocyclic systems have demonstrated notable antimicrobial properties. While research specifically on Thieno[2,3-b]pyrazin-7-amine is limited, studies on related thienopyridine and thienopyrimidine structures provide insight into the potential of this chemical class.

For instance, a study involving new thieno[2,3-b]pyridine-based compounds revealed promising antimicrobial and anticancer activities. One of the synthesized compounds, 3c , showed particular potency with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL against a panel of bacteria and fungi ekb.eg. Another investigation of thieno[2,3-b]pyridine derivatives found that compounds 8a and 8e exhibited moderate antibacterial activity against Bacillus subtilis, while compound 8g showed moderate activity against Staphylococcus aureus japsonline.com.

Similarly, thieno[2,3-d]pyrimidinedione derivatives have been examined for their efficacy against multi-drug resistant Gram-positive pathogens. Two compounds from this class demonstrated significant activity (MIC values of 2–16 mg/L) against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and both vancomycin-intermediate and vancomycin-resistant S. aureus (VISA, VRSA) nih.gov.

In the realm of antifungal research, novel thieno[3,2-e]pyrazolo[3,4-b]pyrazine compounds, which contain a thienopyrazine core, were synthesized and evaluated. Triazolopyrimidine derivatives 7 and 10 from this family exhibited high antifungal activity against all tested fungal strains eurekaselect.combenthamdirect.com.

Compound ClassSpecific CompoundOrganism(s)Activity (MIC)
Thieno[2,3-b]pyridine3cVarious Bacteria & Fungi4-16 µg/mL
Thieno[2,3-b]pyridine8a, 8eBacillus subtilisModerate Activity (IZ 12-14 mm)
Thieno[2,3-b]pyridine8gStaphylococcus aureusModerate Activity (IZ 12 mm)
Thieno[2,3-d]pyrimidinedioneCompound 2MRSA, VISA, VRSA, VRE2-16 mg/L
Thieno[3,2-e]pyrazolo[3,4-b]pyrazine7, 10Various FungiHigh Activity

Antidiabetic Activity (Hepatic Gluconeogenesis Inhibition)

Targeting the inhibition of hepatic gluconeogenesis is a key strategy in the discovery of new treatments for Type 2 diabetes mellitus (T2DM) nih.gov. Research in this area has identified a class of thieno[2,3-b]pyridine derivatives as potent inhibitors of this pathway nih.govresearchgate.net.

A cell-based screening identified a hit compound, DMT , with a thienopyridine core that inhibited hepatic glucose production with an IC50 value of 33.8 μM nih.govresearchgate.net. Subsequent structure-activity relationship (SAR) studies led to the discovery of more potent derivatives. Specifically, compounds 8e and 9d demonstrated enhanced inhibition of hepatic glucose production with IC50 values of 16.8 μM and 12.3 μM, respectively nih.govresearchgate.net.

Mechanistic studies revealed that compound 8e exerts its effect by reducing the mRNA transcription levels of key gluconeogenic genes, including glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK) nih.govresearchgate.net. Furthermore, in animal models, compound 8e was shown to reduce fasting blood glucose and improve both oral glucose tolerance and pyruvate (B1213749) tolerance nih.gov.

Compound ClassCompoundActivityIC50 Value
Thieno[2,3-b]pyridineDMTHepatic Gluconeogenesis Inhibition33.8 µM
Thieno[2,3-b]pyridine8eHepatic Gluconeogenesis Inhibition16.8 µM
Thieno[2,3-b]pyridine9dHepatic Gluconeogenesis Inhibition12.3 µM

Activity in Neurological Disorders (e.g., Alzheimer's Disease, Familial Dysautonomia, Parkinson's Disease)

Derivatives based on thieno-fused heterocyclic systems have shown significant promise in targeting pathways associated with various neurological disorders.

Glycogen (B147801) synthase kinase 3β (GSK-3β) is a critical enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease pathology tandfonline.comnih.gov. While direct research on thieno[2,3-b]pyrazine is scarce, a series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and evaluated as potent GSK-3β inhibitors tandfonline.comnih.gov. One derivative, compound 16b , was identified as a particularly potent inhibitor with an in vitro IC50 of 3.1 nM tandfonline.comnih.govresearchgate.netsemanticscholar.org.

Further investigation showed that compound 16b decreased the phosphorylation of tau at the Ser396 site in a dose-dependent manner and promoted neuronal neurite outgrowth tandfonline.comnih.govresearchgate.net. Another potent GSK-3β inhibitor from this class, compound 54 , showed an IC50 of 3.4 nM and exhibited neuroprotective effects against Aβ-induced neurotoxicity in rat primary cortical neurons researchgate.net. These findings suggest that thieno-fused scaffolds are promising for the development of GSK-3β inhibitors for potential use in Alzheimer's disease treatment tandfonline.comnih.govresearchgate.net.

Aberrant pre-mRNA splicing is the underlying cause of several genetic disorders, including Familial Dysautonomia (FD). This neurodegenerative disease is caused by a mutation that affects the splicing of the IKMKAP gene nih.gov. Research into small molecules that can correct this splicing defect has identified substituted thieno[3,2-b]pyridine (B153574) compounds as potentially useful therapeutics. These compounds have been developed with the aim of improving pre-mRNA splicing in cells to treat or ameliorate the effects of Familial Dysautonomia.

The metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) is a target for therapeutic intervention in a number of central nervous system disorders. High-throughput screening campaigns have identified thieno[2,3-b]pyridine derivatives as negative allosteric modulators (NAMs) of mGlu5 receptors nih.govnih.gov.

The initial hit-to-lead optimization process focused on improving the affinity and ligand efficiency of these compounds nih.gov. Further lead optimization efforts successfully enhanced both the affinity, resulting in compounds with nanomolar potency, and the metabolic stability of the derivatives nih.gov. One of the most promising compounds demonstrated excellent in vivo efficacy, positioning it as a potential development candidate nih.gov. Additionally, a separate study identified thieno[3,2-b]pyridine-5-carboxamide derivatives as highly potent and brain-penetrant mGlu5 NAMs researchgate.net.

Other Reported Biological Activities

Beyond the specific activities detailed above, derivatives built on the thieno[2,3-b]pyrazine core have been evaluated for other therapeutic applications, most notably in oncology and parasitology.

A series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized and evaluated for their antitumor potential across several human tumor cell lines nih.gov. The most promising compounds exhibited significant growth inhibitory effects, with GI50 values of 11 µM or less, and showed selectivity for gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cell lines nih.gov. For example, the 3,5-dimethoxyphenylamino derivative 2g was the most active and selective against the AGS cell line, with a GI50 of 7.8 µM nih.gov.

In a separate study, tricyclic lactone derivatives of thieno[2,3-b]pyrazine were also synthesized and tested ipb.ptmdpi.comnih.gov. The research identified a Sonogashira coupling product that showed a GI50 of less than 10 µM in all five tested human cancer cell lines (CaCo-2, MCF-7, AGS, HeLa, NCI-H460) ipb.ptnih.gov.

These compounds were also tested for antiparasitic activity against Trypanosoma brucei (the parasite causing African Sleeping Sickness) and Leishmania infantum. Several compounds showed IC50 values below 11 µM, indicating potential for development as antiparasitic agents ipb.ptnih.gov.

Compound ClassCompoundActivityCell LineValue
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate2gAntitumorAGS (Gastric)GI50 = 7.8 µM
Thieno[2,3-b]pyrazine Sonogashira ProductNot specifiedAntitumorCaCo-2, MCF-7, AGS, HeLa, NCI-H460GI50 < 10 µM
Tricyclic Lactone of Thieno[2,3-b]pyrazineNot specifiedAntiparasiticTrypanosoma bruceiIC50 < 11 µM
Tricyclic Lactone of Thieno[2,3-b]pyrazineNot specifiedAntiparasiticLeishmania infantumIC50 < 11 µM

In the search for safer analogs of tacrine (B349632) for Alzheimer's disease, various thieno[2,3-b]pyridine amine derivatives were synthesized and evaluated for their ability to inhibit cholinesterases nih.gov. Among the synthesized compounds, 5d and 5e were the most active, showing potent inhibition of butyrylcholinesterase (IC50 = 0.23 µM) and acetylcholinesterase (IC50 = 1.55 µM), respectively nih.govresearchgate.net.

Antitubercular Activity

There is a lack of specific studies focusing on the antitubercular properties of this compound derivatives. While the broader class of thienopyrimidines and related fused heterocyclic systems has been investigated for activity against Mycobacterium tuberculosis, dedicated research on the this compound scaffold in this context could not be identified in the available literature.

Insecticidal Activity

Similarly, a review of scientific databases indicates a lack of research specifically investigating the insecticidal properties of this compound derivatives. Although other related nitrogen- and sulfur-containing heterocyclic compounds have been explored for their potential as insecticides, this specific molecular framework does not appear to have been a focus of such studies.

V. Mechanisms of Action and Molecular Interactions

Identification of Molecular Targets

Derivatives of the thieno[2,3-b]pyrazine (B153567) core and structurally similar compounds, such as thieno[2,3-b]pyridines, have been identified as modulators of several key biological molecules. Their mechanism of action is not limited to a single target but spans various enzymes, receptors, and potentially RNA structures, contributing to their broad spectrum of biological activity.

Kinase Inhibition: The thieno[2,3-b]pyrazine skeleton is a recognized scaffold in the design of kinase inhibitors. Derivatives have been described as inhibitors of several serine/threonine kinases, which are crucial in cell signaling pathways related to inflammation and cell proliferation. mdpi.com Specific examples include the inhibition of IRAK4 (interleukin-1 receptor-associated kinase 4) and B-Raf. mdpi.com The broader class of thienopyrimidines, which are structurally analogous, have been extensively explored as inhibitors of various protein kinase enzymes, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. researchgate.netnih.gov This suggests that the thieno[2,3-b]pyrazine core can serve as a foundational structure for developing targeted kinase inhibitors.

Phospholipase C-γ2 (PLC-γ2): The related class of thieno[2,3-b]pyridines was first identified through virtual high-throughput screening as potential inhibitors of the Phospholipase C-γ2 (PLC-γ2) isoform. nih.gov This enzyme is a critical component of intracellular signaling cascades, and its inhibition is a potential strategy for anticancer therapy. While direct inhibition of PLC activity by some thieno[2,3-b]pyridine (B153569) derivatives was not confirmed in later cellular assays, the initial discovery highlights the structural potential of the thieno-fused scaffold to interact with the active sites of phospholipase enzymes. nih.gov

Tyrosyl DNA Phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that removes lesions created by the stalling of topoisomerase I (TOP1) on DNA, a mechanism exploited by certain anticancer drugs. nih.govfrontiersin.org Inhibition of TDP1 can therefore enhance the efficacy of TOP1-targeting chemotherapies. nih.gov Thieno[2,3-b]pyridines have been identified as molecular targets of TDP1. nih.govnih.gov Furthermore, studies on N,2-diphenylimidazo[1,2-a]pyrazin-3-amines, which share a bicyclic heteroaromatic core with the subject compound, have shown these molecules to be effective TDP1 inhibitors, binding within the enzyme's catalytic pocket. nih.govfrontiersin.org

Table 1: Enzyme Inhibition by Thieno[2,3-b]pyrazine and Related Analogs
Compound ClassTarget EnzymeBiological Role of TargetReference
Thieno[2,3-b]pyrazinesIRAK4, B-RafCell signaling, Inflammation, Proliferation mdpi.com
Thieno[2,3-d]pyrimidinesVEGFR-2Angiogenesis researchgate.netnih.gov
Thieno[2,3-b]pyridinesPLC-γ2 (putative)Intracellular signaling nih.gov
Thieno[2,3-b]pyridinesTDP1DNA Repair nih.govnih.gov
Imidazo[1,2-a]pyrazinesTDP1DNA Repair nih.govfrontiersin.org

Adenosine A2A receptor (A2AR): The A2A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in the central nervous system and inflammatory responses. mdpi.com Thieno[2,3-b]pyridines and substituted thieno[2,3-d]pyrimidines have been identified as antagonists of the Adenosine A2A receptor. nih.govnih.gov Docking studies suggest that the A2A receptor is a highly plausible target for the thieno[2,3-b]pyridine class, showing strong binding interactions. nih.gov

LHRH receptor (PRLHR): In a broad screening of GPCRs, a thieno[2,3-b]pyridine derivative was found to act as an antagonist for the Prolactin-releasing hormone receptor (PRLHR), also known as the LHRH receptor, with an IC50 value of 9.3 µM. nih.gov

Epac protein: Exchange proteins directly activated by cAMP (Epac) are key mediators of cellular signaling downstream of GPCRs that couple to Gs proteins, such as the A2A receptor. nih.gov While direct binding of thieno[2,3-b]pyrazin-7-amine to Epac has not been documented, its activity at the A2A receptor implies a potential indirect influence on Epac-mediated pathways. A2A receptor activation leads to an increase in intracellular cAMP, which in turn activates Epac proteins to regulate processes like cell adhesion, inflammation, and gene expression. nih.govmdpi.com Therefore, antagonism of A2AR by a thieno-fused compound could modulate these Epac-dependent signaling events.

P2Y12 receptors: The P2Y12 receptor is a crucial target in antiplatelet therapy. An investigation into the activity of thieno[2,3-b]pyridines against a panel of GPCRs noted a 13% agonistic activity at the P2Y12 receptor, although no antagonist modulation was observed. nih.gov This finding suggests a potential, albeit modest, interaction with this receptor.

Table 2: Receptor Modulation by Thieno-fused Heterocycles
Compound ClassTarget ReceptorType of ModulationPotencyReference
Thieno[2,3-b]pyridinesAdenosine A2AAntagonist- nih.govnih.gov
Thieno[2,3-d]pyrimidinesAdenosine A2AAntagonist- nih.gov
Thieno[2,3-b]pyridinesLHRH (PRLHR)AntagonistIC50 = 9.3 µM nih.gov
Thieno[2,3-b]pyridinesP2Y12Agonist13% activity nih.gov

The thiamine (B1217682) pyrophosphate (TPP) riboswitch is a highly conserved RNA element found in bacteria, archaea, and eukaryotes that directly binds TPP, the active form of vitamin B1, to regulate genes involved in thiamine biosynthesis and transport. wikipedia.orgribocentre.org The TPP molecule itself is composed of a pyrimidine (B1678525) ring linked to a thiazole (B1198619) pyrophosphate moiety.

There is a notable structural similarity between the core of this compound and the components of the natural TPP ligand. The thieno[2,3-b]pyrazine scaffold contains a pyrazine (B50134) ring (a diazine, related to pyrimidine) fused to a thiophene (B33073) ring (a five-membered sulfur-containing heterocycle, related to thiazole). This bioisosteric resemblance suggests that thieno[2,3-b]pyrazine derivatives could potentially function as mimics or antagonists that bind to the TPP riboswitch's aptamer domain. Research has shown that thiamine analogs, such as pyrithiamine, can interact with the TPP riboswitch and exert antimicrobial effects by dysregulating essential metabolic pathways. nih.gov Although direct experimental evidence of this compound binding to the TPP riboswitch is not yet available, the structural analogy presents a compelling hypothesis for a novel mechanism of action, particularly in the context of antimicrobial research.

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for elucidating the interactions between small molecules and their biological targets, guiding the design of more potent and selective compounds.

Molecular docking has been widely used to predict and analyze the binding modes of thieno-fused heterocycles with their target proteins. For thieno[2,3-d]pyrimidine (B153573) derivatives, docking studies have been instrumental in understanding their interactions with the ATP-binding pocket of kinases like VEGFR-2 and EGFR. nih.govdntb.gov.uanih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity.

Similarly, for the related thieno[3,2-c]pyrazol-3-amine scaffold, docking into the ATP binding pocket of GSK-3β showed that the core framework could form three hydrogen bonds with the hinge region residues Asp133 and Val135, critical for ligand recognition. nih.gov A docking panel developed for various known targets of thieno[2,3-b]pyridines—including the A2A receptor, TDP1, and tubulin—concluded that the A2A receptor was the most plausible target based on the strength of the predicted binding. nih.gov These computational investigations provide a structural rationale for the observed biological activities and guide further structure-activity relationship (SAR) studies.

While specific quantum mechanics (QM) and solvation model studies on this compound are not extensively reported, these methods are crucial for refining the understanding of molecular interactions. QM calculations can provide accurate descriptions of electronic structure, charge distribution, and reactivity, which are essential for parameterizing molecular mechanics force fields used in docking and molecular dynamics simulations.

Studies on related thieno[3,4-b]pyrazines have utilized such methods to investigate their photophysical and vibrational properties. These analyses have shown how the solvent environment and the formation of unconventional C–H···N hydrogen bonds can significantly influence the molecule's UV-Vis and IR spectra. Applying similar sequential Monte Carlo-Quantum Mechanical (s-MC/QM) methodologies to this compound could elucidate how its electronic properties are tuned by the biological microenvironment of a binding site, providing a more dynamic and accurate picture of its interactions with molecular targets.

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in elucidating the potential binding modes of thieno[2,3-b]pyrazine and thieno[2,3-b]pyridine analogs with various protein targets. These computational analyses predict the specific interactions that drive the biological effects of these compounds.

One notable study focused on a series of 3-amino-thieno[2,3-b]pyridines, which were identified as microtubule-destabilizing agents. Molecular modeling suggested that these compounds likely bind to the colchicine (B1669291) site of tubulin nih.gov. The binding at this site is known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, which is a common mechanism for anticancer agents nih.gov.

In a separate investigation, a thieno[3,2-c]pyrazol-3-amine derivative was identified as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β). Molecular docking revealed that the thieno[3,2-c]pyrazol-3-amine core fits into the ATP binding pocket of GSK-3β. The analysis predicted the formation of crucial hydrogen bonds with the backbone atoms of Asp133 and Val135 in the hinge region of the protein, a key interaction for ligand recognition semanticscholar.org. Additionally, hydrophobic interactions with surrounding amino acid residues such as Ala83, Val110, Leu132, and others were observed, further stabilizing the ligand-protein complex semanticscholar.org.

The pyrazine ring, a core component of this compound, is known to participate in various non-covalent interactions. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most frequent interaction is a hydrogen bond to the pyrazine nitrogen atom, which acts as a hydrogen bond acceptor nih.gov. Weak hydrogen bonds involving pyrazine hydrogens as donors, as well as π-interactions, are also common nih.gov. These fundamental interactions likely play a significant role in the binding of this compound to its biological targets.

Table 1: Predicted Ligand-Protein Interactions for Thieno[2,3-b]pyrazine Analogs

Compound ClassProtein TargetPredicted Binding SiteKey Interacting ResiduesInteraction Types
3-Amino-thieno[2,3-b]pyridinesTubulinColchicine siteNot specifiedNot specified
Thieno[3,2-c]pyrazol-3-amine derivativeGlycogen Synthase Kinase 3β (GSK-3β)ATP binding pocketAsp133, Val135, Ala83, Val110, Leu132, Tyr134, Leu188, Phe67, Val70, Cys199, Lys85, Ile62, Pro136Hydrogen bonds, Hydrophobic interactions

Mechanistic Pathways of Biological Effects

The observed biological effects of thieno[2,3-b]pyrazine-related compounds are the result of their modulation of specific cellular and molecular pathways. Research into these mechanisms has highlighted their impact on gene expression and the interruption of fundamental cellular processes.

Derivatives of the closely related thieno[2,3-b]pyridine scaffold have been identified as inhibitors of hepatic gluconeogenesis, a key pathway in the regulation of blood glucose levels. A study on a new class of thieno[2,3-b]pyridine derivatives demonstrated their ability to inhibit glucose production in liver cells researchgate.netnih.gov. The mechanism for this inhibition was found to be the reduced expression of the mRNA transcription levels of key gluconeogenic genes researchgate.netnih.gov. Specifically, the expression of glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK) was significantly decreased researchgate.netnih.gov. These enzymes are critical for the synthesis of glucose in the liver, and their downregulation leads to a reduction in hepatic glucose output.

Table 2: Effect of a Thieno[2,3-b]pyridine Derivative on Gluconeogenic Gene Expression

GeneFunction in GluconeogenesisObserved Effect on mRNA Level
Glucose-6-phosphatase (G6Pase)Catalyzes the final step of gluconeogenesisReductive expression researchgate.netnih.gov
Phosphoenolpyruvate carboxykinase (PEPCK)A key rate-controlling enzyme in gluconeogenesisReductive expression researchgate.netnih.gov

Investigations into the anticancer properties of thieno[2,3-b]pyridine derivatives have revealed their ability to interfere with crucial cellular pathways, including lipid metabolism and microtubule assembly.

A novel thieno[2,3-b]pyridine anticancer compound was found to lower the proportion of cancer stem cells by inducing a metabolic shift from lipid to glucose metabolism nih.gov. This suggests an interruption of the pathways involved in lipid synthesis and utilization, which are often dysregulated in cancer cells to support rapid proliferation.

Furthermore, a series of 3-amino-thieno[2,3-b]pyridines have been identified as potent microtubule-destabilizing agents nih.gov. As mentioned in the ligand-protein interaction analysis, these compounds are believed to exert their effect by binding to the colchicine site on tubulin nih.gov. This interaction disrupts the dynamic process of microtubule assembly and disassembly, which is essential for cell division, intracellular transport, and maintenance of cell structure. The disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis in cancer cells nih.gov.

In a study on methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, the most active compounds induced a high level of cell death in gastric adenocarcinoma cells that was not apoptotic nih.govnih.gov. This points to an alternative mechanism of action for cell growth inhibition, suggesting the interruption of other critical cellular pathways nih.govnih.gov.

Table 3: Interruption of Cellular Pathways by Thieno[2,3-b]pyrazine and its Analogs

Compound ClassCellular PathwayMechanism of Interruption
Thieno[2,3-b]pyridine derivativeLipid MetabolismInduces a shift from lipid to glucose metabolism nih.gov
3-Amino-thieno[2,3-b]pyridinesMicrotubule AssemblyBinds to the colchicine site of tubulin, leading to microtubule destabilization nih.gov
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylatesCell GrowthInduces non-apoptotic cell death nih.govnih.gov

Vi. Advanced Characterization and Spectroscopic Analysis of Thieno 2,3 B Pyrazin 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Thieno[2,3-b]pyrazin-7-amine, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the thieno[2,3-b]pyrazine (B153567) core is characterized by distinct signals in the aromatic region. For derivatives of this scaffold, protons on the pyrazine (B50134) ring typically appear as doublets. For instance, in a related compound, methyl 7-(phenylamino)thieno[2,3-b]pyrazine-6-carboxylate, the two heterocyclic aromatic protons appear as doublets at δ 8.51 and 8.58 ppm. The amine (-NH₂) protons of this compound would be expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Protons on the thiophene (B33073) ring also resonate in the aromatic region, and their specific shifts and coupling patterns are key to confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the fused heterocyclic system resonate at characteristic chemical shifts. In derivatives, the carbons of the pyrazine ring are typically observed between δ 140 and 155 ppm, while thiophene carbons appear further upfield. For example, in a cyano-substituted derivative, (E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide, carbon signals attributed to the thienopyrazine core appear at δ 154.5, 154.3, 144.3, 143.2, and 141.8 ppm. The specific chemical shifts are sensitive to the electronic effects of substituents on the ring system.

Table 1: Representative ¹H and ¹³C NMR Data for Thieno[2,3-b]pyrazine Derivatives.
CompoundTechniqueSolventCharacteristic Chemical Shifts (δ, ppm)Reference
(E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide¹H NMRDMSO-d₆8.83 (d, 1H), 8.79 (d, 1H)
(E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide¹³C NMRDMSO-d₆160.9, 154.5, 154.3, 144.3, 143.2, 141.8, 115.1, 91.1
Methyl 7-(phenylamino)thieno[2,3-b]pyrazine-6-carboxylate¹H NMRCDCl₃8.87 (broad s, 1H, NH), 8.58 (d, 1H), 8.51 (d, 1H)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard mass spectrometry techniques, such as Electrospray Ionization (ESI), would show the molecular ion peak [M+H]⁺ for this compound, confirming its molecular weight. Tandem MS (MS/MS) studies on related heterocyclic systems, such as thienopyridopyridazines, reveal characteristic fragmentation patterns that can help in structural confirmation. These fragmentation pathways often involve the cleavage of the fused ring system, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. For example, the HRMS data for the derivative (E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide showed a measured [M+H]⁺ value of 246.0815, which is in excellent agreement with the calculated value of 246.0813 for the formula C₁₁H₁₂N₅S. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for a Thieno[2,3-b]pyrazine Derivative.
CompoundFormulaIonCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
(E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamideC₁₁H₁₁N₅S[M+H]⁺246.0813246.0815

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

As a primary amine, the most prominent features are the N-H stretching vibrations. Primary amines typically show two distinct bands in the region of 3200-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. A medium to strong N-H bending (scissoring) vibration is also expected in the 1580-1650 cm⁻¹ region.

Other key absorptions include:

C-N Stretching: Aromatic amines exhibit a strong C-N stretching band, typically in the 1250-1335 cm⁻¹ range.

Aromatic C=C and C=N Stretching: Vibrations from the fused aromatic rings would appear in the 1400-1600 cm⁻¹ region.

C-S Stretching: The thiophene ring would contribute C-S stretching bands, which are typically weaker and found in the fingerprint region.

In the spectrum of the related compound (E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide, characteristic peaks were observed at 2209 cm⁻¹ (C≡N stretch) and in the 1400-1600 cm⁻¹ region for the aromatic framework.

Table 3: Expected IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3200 - 3500 (two bands)Medium
N-H Bend (scissoring)Primary Amine (-NH₂)1580 - 1650Medium to Strong
C=C and C=N StretchAromatic Rings1400 - 1600Variable
C-N StretchAromatic Amine1250 - 1335Strong

X-ray Diffraction (Crystallographic Studies)

Such studies reveal that the fused pyridopyrazine moiety is relatively planar. Crystallographic analysis would confirm the planarity of the this compound core and detail the orientation of the amine group relative to the ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, which govern the crystal packing.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of thienopyrazine derivatives typically displays two primary absorption bands.

π→π Transition:* A high-energy absorption band, usually found in the near-UV region, is attributed to π→π* electronic transitions localized within the conjugated aromatic system.

Internal Charge Transfer (ICT) Transition: A lower-energy absorption band, often extending into the visible range, is assigned to an internal charge transfer (ICT) transition. In the case of this compound, this would likely involve the transfer of electron density from the electron-donating amine group to the electron-accepting thienopyrazine core.

The position (λₘₐₓ) and intensity of these bands are sensitive to the solvent polarity and the nature of any substituents on the heterocyclic framework. For example, extending the conjugation of the system, such as by fusing additional aromatic rings, results in a significant bathochromic (red) shift of the absorption maximum.

Vii. Future Directions and Research Opportunities

Development of Novel Thienopyrazine Scaffolds with Tuned Biological Properties

The core thieno[2,3-b]pyrazine (B153567) structure serves as a privileged scaffold in drug discovery, meaning it is capable of binding to multiple biological targets. The future development of this class of compounds will heavily rely on the strategic synthesis of novel derivatives with fine-tuned biological activities. By modifying the scaffold, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic properties.

One primary strategy involves the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This method has been successfully used to synthesize a series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. nih.govmdpi.comnih.gov By reacting methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate or its 7-bromo precursor with various (hetero)aryl halides or (hetero)arylamines, researchers have generated a library of compounds with diverse substitutions. nih.govnih.gov

Evaluation of these derivatives against various human tumor cell lines—such as gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), and breast carcinoma (MCF7)—has begun to establish critical structure-activity relationships (SAR). nih.govnih.gov For instance, the position and nature of substituents on the arylamino ring have been shown to significantly influence antitumor activity. The introduction of methoxy (B1213986) groups, in particular, has been a key area of investigation. nih.govmdpi.com The differential activity of these compounds underscores the "tunability" of the thienopyrazine scaffold.

Beyond oncology, modifications to the thienopyrazine core are being explored for applications in material science, such as in the development of novel dyes for dye-sensitized solar cells (DSSCs). researchgate.net These studies, which focus on altering the donor-acceptor (D-A) structure to achieve desired photo-electrochemical properties, provide further evidence of the scaffold's versatility and the potential for tuning its properties through chemical modification. researchgate.netscite.aikaust.edu.sa

Table 1: Antitumor Activity of Selected Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate Derivatives Data sourced from studies on various human tumor cell lines.

Compound IDSubstitution PatternReported Antitumor Activity (GI₅₀)Target Cell Line(s)
2g 3,5-Dimethoxyphenylamino7.8 µMAGS (Gastric Adenocarcinoma)
2b 2-Methoxyphenylamino>50 µMAGS (Gastric Adenocarcinoma)
2f 3,4-Dimethoxyphenylamino11 µMAGS (Gastric Adenocarcinoma)
2c 3-Methoxyphenylamino>50 µMAGS (Gastric Adenocarcinoma)

GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Exploration of Thieno[2,3-b]pyrazin-7-amine in Emerging Therapeutic Areas

While much of the research on thieno[2,3-b]pyrazine derivatives has centered on their potential as anticancer agents, the inherent biological activity of the scaffold suggests opportunities in other therapeutic areas. The thienopyrazine skeleton is found in compounds described as inhibitors of various kinases and enzymes involved in cell signaling, inflammation, and immune responses. mdpi.com

Specific derivatives have been identified as potential inhibitors of:

Serine/threonine kinase 4 (IRAK4) , which is associated with the interleukin-1 receptor and plays a role in inflammatory and immune diseases. mdpi.com

Ubiquitin-specific proteases 25 and 28 (USP25/28) , which are involved in cellular processes like protein degradation and have been implicated in cancer. mdpi.com

B-Raf kinase , a key component of the MAPK signaling pathway that is frequently mutated in various cancers. mdpi.comgoogle.com

These findings indicate that the thieno[2,3-b]pyrazine scaffold is a valuable starting point for developing targeted therapies beyond general cytotoxicity. The broad biological activities reported for related fused pyrazine (B50134) heterocycles, including anti-inflammatory, antiviral, and neuroleptic properties, further support the exploration of this compound derivatives in these emerging areas. dntb.gov.ua Future research should focus on screening diverse libraries of these compounds against a wider range of biological targets to uncover novel therapeutic applications. For example, their potential as kinase inhibitors could be systematically explored for treating autoimmune disorders or neuroinflammatory conditions. nih.gov

Advanced Preclinical and Clinical Development Considerations

Translating a promising thieno[2,3-b]pyrazine derivative from a laboratory "hit" to a clinical candidate requires rigorous preclinical evaluation. This phase involves a comprehensive assessment of the compound's efficacy, safety, and pharmacokinetic profile in relevant biological systems.

Key considerations for the preclinical development of thienopyrazine-based therapeutics include:

In Vivo Efficacy Models: Moving beyond cell-based assays, compounds must be tested in appropriate animal models of disease. For anticancer agents, this involves xenograft models where human tumors are grown in immunocompromised mice. For inflammatory or neurological conditions, specific preclinical models that mimic the human disease state are essential. mdpi.com

Pharmacokinetics and ADME: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical. Researchers need to determine its bioavailability, how it is metabolized, and its half-life in the body to establish a potential dosing regimen.

Toxicity and Safety Pharmacology: A thorough toxicological evaluation is necessary to identify potential liabilities. This includes assessing off-target effects and general toxicity in animal models. semanticscholar.org The development of a related microtubule-destabilizing agent, MPC-6827 (a quinazoline (B50416) derivative), was suspended during Phase II clinical trials due to cardiotoxicity. nih.gov This highlights the importance of early and comprehensive safety screening for novel heterocyclic compounds to avoid late-stage failures.

Biomarker Development: Identifying predictive biomarkers can be crucial for clinical success. These are measurable indicators that can help select patients who are most likely to respond to the drug. For targeted agents like kinase inhibitors, this might involve genetic screening for specific mutations in the target protein.

The successful navigation of these preclinical challenges is paramount before a compound can be considered for Investigational New Drug (IND) status and subsequent human clinical trials.

Integration of Artificial Intelligence and Machine Learning in Thienopyrazine Drug Discovery

The traditional drug discovery process is notoriously long and expensive. nih.gov The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a transformative approach to accelerate and de-risk the development of new drugs, including those based on the thieno[2,3-b]pyrazine scaffold. jddtonline.info

AI and ML can be applied at multiple stages of the discovery pipeline:

Target Identification and Validation: AI algorithms can analyze vast datasets from genomics, proteomics, and clinical studies to identify and validate novel biological targets for thienopyrazine compounds. nih.gov

Hit Identification and Virtual Screening: ML models can be trained on existing chemical libraries and bioactivity data to screen millions of virtual compounds rapidly. nih.gov This allows researchers to prioritize which novel thienopyrazine derivatives to synthesize and test, saving significant time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. harvard.edu By providing the model with the thienopyrazine scaffold as a starting point and defining specific activity and safety parameters, these algorithms can propose novel derivatives that are more likely to succeed. harvard.edu

ADMET Prediction: A major cause of drug failure is poor pharmacokinetic or toxicity profiles. AI/ML models can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new thienopyrazine derivatives with increasing accuracy, allowing for the early deselection of compounds with unfavorable characteristics. jddtonline.infonih.gov

Q & A

Q. What are common synthetic routes for Thieno[2,3-b]pyrazin-7-amine derivatives in academic research?

  • Methodological Answer: this compound derivatives are synthesized via cyclocondensation reactions. For example, reacting 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetone or ethyl chloroacetate yields thieno[2,3-b]pyridine intermediates, which are further functionalized . Another route involves sodium salts of 5-benzofuran-2-yl-3-hydroxypropenone reacting with heterocyclic amines or diazonium salts to form pyrazolo- or thieno-fused systems . Methyl esters (e.g., methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates) are synthesized by coupling thieno[2,3-b]pyrazine precursors with substituted anilines under reflux in ethanol .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer: Structural confirmation relies on 1H/13C NMR for mapping aromatic and heterocyclic protons/carbons, IR spectroscopy for identifying functional groups (e.g., C=N at 1564–1606 cm⁻¹, NH at ~3450 cm⁻¹), and elemental analysis to verify stoichiometry . For example, IR peaks at 2951 cm⁻¹ (CH aliphatic) and 1443 cm⁻¹ (C=N) confirm aliphatic substituents and pyrazine rings in derivatives like N-(4-methoxyphenyl)-7-methyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine .

Advanced Research Questions

Q. How can researchers address the low solubility of this compound derivatives in biological assays?

  • Methodological Answer: Introducing ester/carbonate prodrug moieties (e.g., ethyl or methyl esters) enhances solubility and cellular uptake. For instance, ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (CAS 56881-21-1) improved anti-proliferative activity in HCT-116 and MDA-MB-231 cells by disrupting crystal packing and increasing bioavailability . Alternatively, trifluoromethyl groups (e.g., in pyrazolo[1,5-a]pyrimidines) balance lipophilicity and metabolic stability .

Q. What methodological considerations are essential when optimizing reaction yields for this compound synthesis?

  • Methodological Answer: Key factors include:
  • Stoichiometry : A 1:1.1 molar ratio of substrate to amine minimizes side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic substitution at the 7-position .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/acetonitrile) ensures >95% purity .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, especially for multi-step syntheses .

Q. How can computational methods guide the design of this compound derivatives with enhanced target binding?

  • Methodological Answer: Molecular docking and MD simulations predict interactions with biological targets. For example, docking studies on thieno[2,3-d]pyrimidines revealed hydrogen bonding with kinase ATP-binding sites, guiding substitutions at the 4-position for improved affinity . QSAR models correlate electronic parameters (e.g., Hammett σ constants of substituents) with anti-cancer activity, enabling rational design .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported anti-proliferative activities of this compound derivatives across studies?

  • Methodological Answer: Variations may arise from:
  • Assay protocols : Standardize cell lines (e.g., MDA-MB-231 vs. MCF-7) and methods (MTT vs. SRB) .
  • Compound purity : Verify via HPLC (>97% purity) and HRMS to exclude impurities .
  • Structural confirmation : Cross-reference NMR/IR data to ensure derivatives are identical (e.g., 7-aminothieno[2,3-b]pyrazine vs. pyrido[2,3-b]pyrazin-7-amine) .
  • Solubility effects : Compare activities in DMSO vs. aqueous buffers to account for formulation differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.